molecular formula C14H15N3 B2468578 2-(6-Methylpyridazin-3-yl)-1,2,3,4-tetrahydroisoquinoline CAS No. 2034416-22-1

2-(6-Methylpyridazin-3-yl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2468578
CAS No.: 2034416-22-1
M. Wt: 225.295
InChI Key: YZHRAIINMUJENS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-Methylpyridazin-3-yl)-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound that features both a pyridazine and a tetrahydroisoquinoline moiety. This compound is of interest due to its potential pharmacological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methylpyridazin-3-yl)-1,2,3,4-tetrahydroisoquinoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methylpyridazine with a suitable isoquinoline derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(6-Methylpyridazin-3-yl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridazine ring to a dihydropyridazine derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridazine or isoquinoline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2-(6-Methylpyridazin-3-yl)-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine Derivatives: Compounds like pyridazinone and pyridazine-based drugs share structural similarities.

    Isoquinoline Derivatives: Compounds such as tetrahydroisoquinoline and its derivatives are structurally related.

Uniqueness

2-(6-Methylpyridazin-3-yl)-1,2,3,4-tetrahydroisoquinoline is unique due to the combination of the pyridazine and tetrahydroisoquinoline moieties in a single molecule

Properties

IUPAC Name

2-(6-methylpyridazin-3-yl)-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3/c1-11-6-7-14(16-15-11)17-9-8-12-4-2-3-5-13(12)10-17/h2-7H,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZHRAIINMUJENS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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